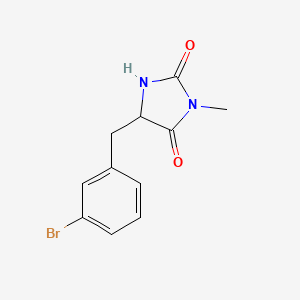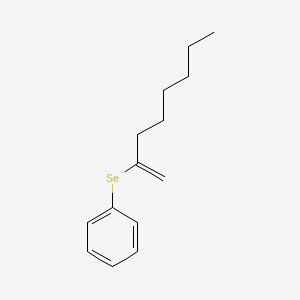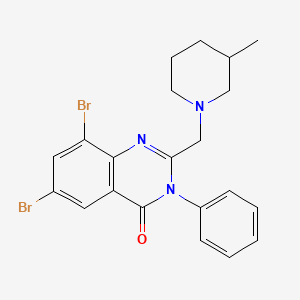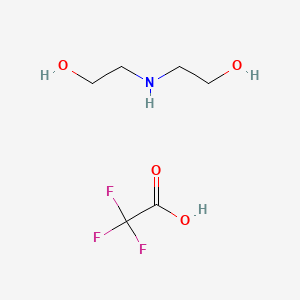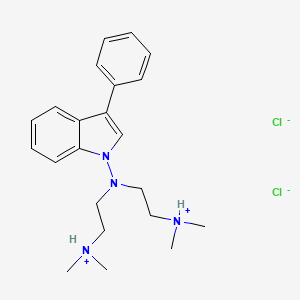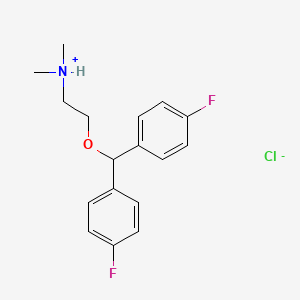
2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group substituted with two 4-fluorophenyl groups, and an ethanamine backbone with dimethyl substitutions. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride typically involves multiple steps, starting with the preparation of the bis(4-fluorophenyl)methanol intermediate. This intermediate is then reacted with N,N-dimethylethanamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: A precursor in the synthesis of the target compound.
N,N-Dimethylethanamine: Another precursor used in the synthesis.
4-Fluorophenylmethanol: A related compound with similar structural features.
Uniqueness
2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
96122-66-6 |
|---|---|
Fórmula molecular |
C17H20ClF2NO |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19F2NO.ClH/c1-20(2)11-12-21-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
Clave InChI |
IPOWAGCCFXHFAD-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


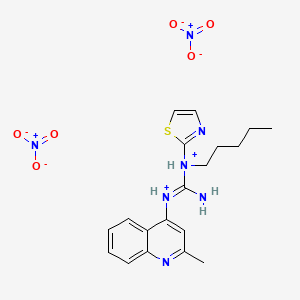
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
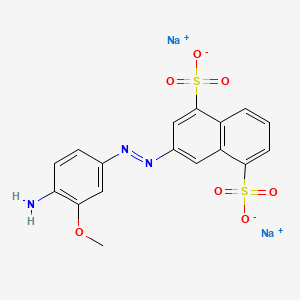
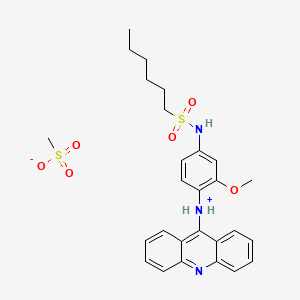

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
